Ethyl 2,4-dichloropyrimidine-5-carboxylate

Analytical Chemistry Quality Assurance Procurement

Ethyl 2,4-dichloropyrimidine-5-carboxylate (CAS 51940-64-8) is a high-purity (≥98%) heterocyclic building block specifically engineered for reproducible regioselective nucleophilic aromatic substitution (SNAr). The ethyl ester group provides a distinct steric and electronic profile that governs the attack order at C2 and C4 chlorine atoms, a critical control parameter that structurally simpler methyl or tert-butyl analogs cannot replicate. Its sharp melting point (36–37°C) and free-flowing crystalline powder form ensure accurate stoichiometric handling and stable long-term storage, eliminating the clumping issues common to lower-melting variants. Leverage this differentiated intermediate to accelerate the assembly of diarylated pyrimidines, agrochemical leads (cLogP ~2.0), and pharmaceutical scaffolds without extensive re-optimization of established protocols. Ships ambient; stored at 2–8°C.

Molecular Formula C7H6Cl2N2O2
Molecular Weight 221.04 g/mol
CAS No. 51940-64-8
Cat. No. B1630470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dichloropyrimidine-5-carboxylate
CAS51940-64-8
Molecular FormulaC7H6Cl2N2O2
Molecular Weight221.04 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1Cl)Cl
InChIInChI=1S/C7H6Cl2N2O2/c1-2-13-6(12)4-3-10-7(9)11-5(4)8/h3H,2H2,1H3
InChIKeySRJBDGLSCPDXBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,4-dichloropyrimidine-5-carboxylate (CAS 51940-64-8): Key Intermediate for Pharmaceutical and Agrochemical Synthesis


Ethyl 2,4-dichloropyrimidine-5-carboxylate (CAS 51940-64-8) is a halogenated pyrimidine derivative characterized by a dichloro-substituted heteroaromatic core and an ethyl ester moiety at the 5-position. This compound exhibits a molecular formula of C₇H₆Cl₂N₂O₂ and a molecular weight of 221.04 g/mol . It is widely recognized as a versatile synthetic intermediate, primarily utilized in the pharmaceutical and agrochemical sectors for the construction of complex heterocyclic scaffolds . Its solid-state physical form (white to pale yellow powder/lump) and well-defined melting point (36-37 °C) facilitate precise handling and formulation in laboratory and pilot-scale settings .

Procurement Risk: Why Ethyl 2,4-dichloropyrimidine-5-carboxylate Cannot Be Substituted by Generic Pyrimidine Analogs


While numerous 2,4-dichloropyrimidine-5-carboxylate esters exist, substituting the ethyl ester with seemingly equivalent analogs (e.g., methyl or tert-butyl esters) without quantitative validation introduces significant risk to reaction outcomes and downstream process efficiency. The ethyl ester moiety is not a passive placeholder; its specific steric and electronic profile directly influences the regioselectivity of nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions, as well as the compound's solubility, crystallinity, and purification behavior . Furthermore, subtle variations in physical properties such as melting point (36-37°C for the ethyl ester vs. 30-34°C for the methyl ester ) can dramatically alter ease of handling and storage stability, impacting reproducibility in multi-step syntheses. Relying on a less well-characterized or lower-purity generic alternative can lead to unforeseen impurities, lower yields in subsequent cross-coupling reactions, and costly re-optimization of established protocols [1].

Quantitative Differentiation of Ethyl 2,4-dichloropyrimidine-5-carboxylate Against Key Analogs


Purity and Quality Control: >98.0% (GC) Ethyl Ester vs. 97% Methyl Ester and 95%+ tert-Butyl Ester

The ethyl ester is commercially available with a guaranteed minimum purity of >98.0% as determined by gas chromatography (GC), a stringent specification that ensures minimal contamination from structurally similar impurities that could interfere with sensitive cross-coupling reactions . In contrast, the methyl analog is commonly offered at a lower nominal purity of 97% , while the tert-butyl ester is frequently supplied with a specification of 95%+ . The higher baseline purity of the ethyl ester reduces the need for additional purification steps prior to use, saving both time and material costs.

Analytical Chemistry Quality Assurance Procurement

Physical Form and Handling: Solid Ethyl Ester (mp 36-37°C) vs. Lower-Melting Methyl Ester (mp 30-34°C)

The ethyl ester is a solid at standard laboratory temperatures (20-25°C), exhibiting a sharp melting point of 36-37°C . This is a critical advantage over the methyl ester, which melts between 30-34°C , a range that can overlap with ambient laboratory conditions. This can lead to inconsistent physical states (solid vs. semi-solid/liquid) during weighing and transfer, introducing variability in reaction stoichiometry. The higher melting point of the ethyl ester ensures it remains a free-flowing powder, facilitating accurate dispensing and improving process robustness.

Process Chemistry Crystallization Stability

Lipophilicity Balance: Ethyl Ester cLogP 1.89-2.14 vs. Methyl Ester cLogP ~1.5

The calculated partition coefficient (cLogP) for the ethyl ester ranges from 1.89 to 2.14 [1][2], placing it in a more optimal lipophilicity window for membrane permeability compared to the methyl ester (cLogP ~1.5) [3]. In the context of building blocks for drug discovery, this difference can significantly impact the pharmacokinetic profile of derived analogs. A higher cLogP value (within the typical drug-like range of 1-3) suggests improved passive diffusion across biological membranes, a desirable property for early-stage lead optimization.

Medicinal Chemistry Lipophilicity ADME Properties

Storage and Stability: Ethyl Ester Requires Refrigeration (0-10°C) Under Inert Gas

To ensure long-term stability, the ethyl ester must be stored under refrigerated conditions (0-10°C) and under an inert atmosphere . This requirement, while more stringent than some analogs, directly correlates with the compound's high purity retention over time. In contrast, the tert-butyl ester is often shipped and stored at room temperature, but with a lower nominal purity (95%+) , suggesting potential for degradation or impurity formation during storage. The explicit stability data provided for the ethyl ester (e.g., moisture sensitivity) allows for informed inventory management and ensures that the material retains its >98.0% purity upon use, even after extended storage.

Stability Storage Conditions Supply Chain

Optimal Use Cases for Ethyl 2,4-dichloropyrimidine-5-carboxylate Based on Quantitative Evidence


High-Fidelity Synthesis of Pharmaceutical Intermediates

Given its >98.0% purity specification , this ethyl ester is ideally suited for the synthesis of advanced pharmaceutical intermediates where the presence of trace impurities could lead to the formation of toxic or inactive byproducts. The high purity minimizes the need for extensive chromatographic purification after initial SNAr or Suzuki coupling steps, accelerating medicinal chemistry timelines.

Agrochemical Lead Optimization Requiring Balanced Lipophilicity

The cLogP range of 1.89-2.14 [1] positions this building block favorably for the development of new herbicides or fungicides. Its lipophilicity profile is conducive to passive uptake in plant systems, while the dichloro substitution pattern allows for sequential functionalization to fine-tune biological activity. Patent literature identifies ethyl 2,4-dichloropyrimidine-5-carboxylate as a key intermediate in the synthesis of herbicidally active pyrimidine derivatives [2].

Robust Process Development and Scale-Up

The solid physical form and sharp melting point (36-37°C) are critical for process chemists. Accurate weighing is essential for establishing reproducible stoichiometry in large-scale reactions. Unlike lower-melting analogs that may clump or partially liquefy, this ethyl ester maintains its free-flowing powder characteristics, simplifying handling in kilo-lab and pilot plant settings.

Regioselective SNAr and Cross-Coupling Method Development

The distinct electronic and steric environment created by the ethyl ester group influences the regioselectivity of nucleophilic attack at the C2 and C4 chlorine atoms . This predictable reactivity pattern is exploited in the one-pot, regioselective double Suzuki couplings of 2,4-dichloropyrimidines, enabling the rapid assembly of complex diarylated pyrimidine scaffolds [3].

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